molecular formula C13H12N4S2 B6448799 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine-5-carbonitrile CAS No. 2640843-13-4

2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine-5-carbonitrile

Cat. No.: B6448799
CAS No.: 2640843-13-4
M. Wt: 288.4 g/mol
InChI Key: WXKGUPWWEPSJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(methylsulfanyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine-5-carbonitrile features a pyrimidine-5-carbonitrile core substituted with a methylsulfanyl group at position 2 and a thieno[3,2-c]pyridine moiety at position 2. This structure combines a sulfur-containing substituent (methylsulfanyl) with a fused bicyclic heteroaromatic system (thienopyridine), which may enhance lipophilicity and modulate electronic properties.

The thieno[3,2-c]pyridine scaffold is notable in pharmaceuticals, such as prasugrel, a platelet aggregation inhibitor . The pyrimidine-carbonitrile group is common in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S2/c1-18-13-15-7-10(6-14)12(16-13)17-4-2-11-9(8-17)3-5-19-11/h3,5,7H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKGUPWWEPSJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCC3=C(C2)C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of this compound involves multi-step procedures, typically starting with the preparation of the thieno[3,2-c]pyridine core

Reaction Conditions

Reactions are usually conducted under controlled temperature and pressure, with specific solvents and catalysts to drive the process efficiently.

Industrial Production Methods

Scaling up for industrial production might require optimization of reaction conditions to maximize yield and minimize by-products, typically involving advanced techniques like continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially affecting the sulfur atom in the methylsulfanyl group.

  • Reduction: : Reduction reactions may target the pyrimidine or thieno[3,2-c]pyridin ring systems.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions could be utilized, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.

  • Substitution: : Conditions could vary, but common reagents include halogenating agents or organometallic reagents.

Major Products

The products will vary depending on the reaction type but can include oxidized or reduced forms of the compound, or derivatives with substituted functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for more complex molecules, studying reaction mechanisms.

  • Biology: : Possible applications in studying enzyme interactions or as a probe for biochemical pathways.

  • Medicine: : Potential therapeutic applications, possibly acting on specific molecular targets.

  • Industry: : Could be used in the development of new materials or as a precursor in various chemical processes.

Mechanism of Action

The compound's effects depend on its interaction with molecular targets. The pyrimidine and thieno[3,2-c]pyridin cores suggest it might interact with nucleic acids or proteins, potentially affecting enzymatic activities or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs sharing key structural motifs:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound Pyrimidine-5-carbonitrile 2-methylsulfanyl, 4-thieno[3,2-c]pyridin-5-yl ~356.4 (calculated) Estimated 180–200 S-CH3, CN, fused thienopyridine
Prasugrel Thieno[3,2-c]pyridine 2-acetate, 2-fluorophenyl 409.9 Ester, fluorophenyl
6b (Methyl 2-[4-Chloro-2-(methylsulfanyl)...) Pyrimidine Methylsulfanyl, piperidinyl 84–86 S-CH3, Cl, ester
3 (2-[(3-Hydroxyphenyl)amino]-4-[4-methyl...) Pyrimidine-5-carbonitrile Hydroxyphenyl, thiazole 242–243 OH, thiazole, CN
4-Oxo-4-{thieno[3,2-c]pyridin-5-yl}butanoic acid Thieno[3,2-c]pyridine Butanoic acid Carboxylic acid

Key Observations:

  • Lipophilicity : The methylsulfanyl group in the target compound likely increases lipophilicity compared to oxygen-based substituents (e.g., hydroxyphenyl in compound 3) .
  • Thermal Stability: Pyrimidine derivatives with methylsulfanyl groups (e.g., 6b ) exhibit moderate melting points (84–115°C), while the fused thienopyridine system in the target compound may elevate its melting point due to rigidity.
  • Electronic Effects: The electron-withdrawing carbonitrile group and electron-donating thienopyridine ring could create a polarized scaffold, influencing reactivity and binding interactions.
Antiplatelet Activity
  • Thieno[3,2-c]pyridine Derivatives: Prasugrel (a prodrug) and compound C1 (from ) exhibit antiplatelet activity by inhibiting ADP receptors .
  • Structure-Activity Relationship (SAR) : Substituents on the pyrimidine ring (e.g., methylsulfanyl vs. acetate in prasugrel) significantly affect potency and pharmacokinetics. Sulfur-containing groups often enhance membrane permeability but may reduce metabolic stability compared to esters .
Antimicrobial and Anticancer Potential
  • Pyrimidine-Carbonitrile Derivatives: Compounds like 5-(4-fluoro-phenyl)-3-(8-hydroxyquinolin-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () show antimicrobial activity via interactions with microbial enzymes . The target compound’s thienopyridine system could similarly interfere with bacterial or fungal targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.